N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a sulfamoyl benzamide derivative featuring a thiazole core substituted with acetyl (C5) and phenyl (C4) groups. The benzamide moiety is linked to a sulfamoyl group modified with N-methyl and tetrahydrofuran-2-ylmethyl substituents. This structure combines a heterocyclic scaffold with sulfonamide functionality, a motif prevalent in antimicrobial and anticancer agents .
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-16(28)22-21(17-7-4-3-5-8-17)25-24(33-22)26-23(29)18-10-12-20(13-11-18)34(30,31)27(2)15-19-9-6-14-32-19/h3-5,7-8,10-13,19H,6,9,14-15H2,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVBKPFHMPRFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with various sulfonamide and amide linkages. The methodologies often include standard organic synthesis techniques such as refluxing in solvent systems, followed by purification processes like crystallization or chromatography.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit notable antimicrobial activity. For instance, compounds with similar thiazole structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. In one study, derivatives were tested at a concentration of 1 µg/mL, demonstrating significant antibacterial effects .
| Compound | Target Organism | Activity |
|---|---|---|
| N-(5-acetyl-4-phenylthiazol-2-yl) | S. aureus | Significant antibacterial activity |
| N-(5-acetyl-4-phenylthiazol-2-yl) | E. coli | Significant antibacterial activity |
Anticancer Activity
The anticancer properties of thiazole derivatives are also well-documented. For example, compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl) have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. Notably, some derivatives have shown IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Key findings suggest that:
- Substituent Variations : The presence of specific substituents on the thiazole ring enhances cytotoxicity and antimicrobial efficacy. For instance, methyl and phenyl groups at certain positions are crucial for activity .
- Hydrophobic Interactions : Molecular dynamics simulations indicate that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its binding affinity and biological effectiveness .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Evren et al. (2019) : This study synthesized novel thiazole derivatives and demonstrated their strong selectivity against various cancer cell lines, highlighting the potential for developing targeted therapies .
- Prajapati et al. (2011) : Evaluated a series of thiazole amides for their antibacterial and antifungal activities, finding promising results against both E. coli and Aspergillus niger .
- Recent Advances : Ongoing research continues to explore modifications to the thiazole scaffold to improve efficacy against resistant strains of bacteria and cancer cells .
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit notable antimicrobial activity. For instance, compounds with similar thiazole structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. In one study, derivatives were tested at a concentration of 1 µg/mL, demonstrating significant antibacterial effects.
| Compound | Target Organism | Activity |
|---|---|---|
| N-(5-acetyl-4-phenylthiazol-2-yl) | S. aureus | Significant antibacterial activity |
| N-(5-acetyl-4-phenylthiazol-2-yl) | E. coli | Significant antibacterial activity |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated selective cytotoxicity. For example, related thiazole compounds have been shown to induce apoptosis in A549 human lung adenocarcinoma cells with IC50 values indicating significant potency . The structure–activity relationship studies indicate that modifications on the thiazole ring can enhance biological activity, making it a candidate for further drug development .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide. Preliminary SAR studies have identified key sites on the scaffold that tolerate modification and yield more potent compounds compared to the parent compound. For instance, modifications at specific positions on the thiazole and benzamide moieties have been systematically explored to enhance NF-kB signaling activity, which is vital for immune response modulation .
Vaccine Development
In murine vaccination studies, this compound has been used as a co-adjuvant alongside FDA-approved Toll-like receptor (TLR)-4 agonistic adjuvants. The results indicated a significant enhancement in antigen-specific antibody titers compared to controls without the compound . This suggests potential applications in vaccine formulations aimed at improving immune responses against various pathogens.
Future Research Directions
Ongoing research is focused on identifying additional analogs with improved potency and specificity for targeted therapies in infectious diseases and cancer treatment. The development of photoaffinity probes from these compounds will aid in target identification and mechanism of action studies, further enhancing our understanding of their therapeutic potential .
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Cores
The target compound’s thiazole core distinguishes it from oxadiazole (LMM5, LMM11) and triazole derivatives ().
Table 1: Structural Comparison of Key Compounds
Sulfamoyl Group Modifications
The sulfamoyl group’s substitution pattern critically influences solubility and target engagement:
- Target compound : The tetrahydrofuran-2-ylmethyl group introduces chirality and ether oxygen, enhancing hydrophilicity compared to purely alkyl substituents (e.g., LMM11’s cyclohexyl/ethyl). This may improve membrane permeability .
- Compound 6e (): A sulfamoyl-vinylphenoxy group introduces conjugation, which may alter electronic properties and redox activity .
Physicochemical Properties
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallize the final product from methanol or acetonitrile .
Basic: How can the structure of this compound be validated using spectroscopic and crystallographic techniques?
Methodological Answer:
Spectroscopic Analysis :
- IR Spectroscopy : Confirm the presence of acetyl (C=O stretch at ~1700 cm⁻¹), sulfonamide (S=O stretches at ~1350–1150 cm⁻¹), and amide (N–H bend at ~1550 cm⁻¹) groups .
- NMR : Use - and -NMR to assign protons and carbons, respectively. Key signals include the acetyl methyl (~2.5 ppm, singlet) and tetrahydrofuran protons (δ 1.5–4.0 ppm) .
X-ray Crystallography :
- Grow single crystals via slow evaporation from methanol.
- Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Analyze hydrogen bonding (e.g., N–H···O/N interactions) with ORTEP-3 for graphical representation .
- Validate molecular packing using WinGX for symmetry operations and space group determination .
Advanced: What strategies resolve contradictions in crystallographic data during refinement?
Methodological Answer:
Data Collection : Ensure high-resolution (<1.0 Å) datasets to minimize errors. Use synchrotron radiation if twinning or disorder is suspected .
Refinement in SHELXL :
- Apply restraints for disordered regions (e.g., tetrahydrofuran ring).
- Use the TWIN command for twinned crystals and refine Flack parameters .
Validation Tools :
- Check R-factor convergence (target <0.05 for high-resolution data).
- Analyze residual electron density maps (>3σ outliers indicate missed solvent or disorder).
- Cross-validate with PLATON /ADDSYM to detect missed symmetry .
Advanced: How can hydrogen-bonding networks be analyzed to predict molecular aggregation in this compound?
Methodological Answer:
Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., for dimeric motifs). For example:
Software Tools :
- Use Mercury (CCDC) to visualize packing diagrams.
- Quantify interaction energies with CrystalExplorer (Hirshfeld surface analysis) .
Thermal Motion Analysis : Compare anisotropic displacement parameters (ADPs) to assess rigidity of hydrogen-bonded regions .
Advanced: What in vitro assays are suitable for studying its bioactivity, given its structural features?
Methodological Answer:
Enzyme Inhibition Assays :
- Target enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or PFOR enzymes). Use UV-Vis spectroscopy to monitor NADH oxidation (for PFOR) .
Cytotoxicity Screening :
- Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include a positive control (e.g., doxorubicin) .
Molecular Docking :
- Use AutoDock Vina to model interactions with enzyme active sites. Prioritize the sulfamoyl and acetyl groups as key pharmacophores .
Advanced: How can computational methods predict metabolic stability of the tetrahydrofuran-methyl group?
Methodological Answer:
Metabolism Prediction :
- Use SwissADME to identify cytochrome P450 (CYP) oxidation sites on the tetrahydrofuran ring.
MD Simulations :
- Run GROMACS simulations to assess conformational stability of the sulfamoyl-tetrahydrofuran linkage in aqueous and lipid bilayer environments.
Prodrug Design :
- Modify the methyl group on tetrahydrofuran to ester prodrugs if simulations predict rapid oxidative cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
